N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-(trifluoromethoxy)benzamide

Physicochemical profiling Solubility optimization Permeability prediction

This compound is a synthetic, dual-hydroxyl-functionalized cyclopentyl benzamide from Takeda's orexin antagonist patent (US10202379). Featuring a unique 3-hydroxy-4-hydroxymethyl cyclopentyl pattern and para-OCF₃ group absent in any publicly characterized analog, it is the only tool for specific OX1 vs. OX2 selectivity profiling. Available in mg-to-gram quantities from specialty suppliers. Request a CoA (NMR, LCMS, HPLC) confirming purity ≥95% before use.

Molecular Formula C14H16F3NO4
Molecular Weight 319.28
CAS No. 1421474-38-5
Cat. No. B2829224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-(trifluoromethoxy)benzamide
CAS1421474-38-5
Molecular FormulaC14H16F3NO4
Molecular Weight319.28
Structural Identifiers
SMILESC1C(CC(C1CO)O)NC(=O)C2=CC=C(C=C2)OC(F)(F)F
InChIInChI=1S/C14H16F3NO4/c15-14(16,17)22-11-3-1-8(2-4-11)13(21)18-10-5-9(7-19)12(20)6-10/h1-4,9-10,12,19-20H,5-7H2,(H,18,21)
InChIKeyMXODVHXVYFNMJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-(trifluoromethoxy)benzamide (CAS 1421474-38-5): Chemical Identity, Patent Provenance, and Comparator Framework


N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-(trifluoromethoxy)benzamide (CAS 1421474-38-5) is a synthetic, dual-hydroxyl-functionalized cyclopentyl benzamide featuring a para-trifluoromethoxy (–OCF₃) substituent, with molecular formula C₁₄H₁₆F₃NO₄ and molecular weight 319.28 g/mol [1]. The compound is catalogued as a reference example within the patent family US10202379, assigned to Takeda Pharmaceutical Company Limited, and structurally belongs to the class of cyclopentylbenzamide derivatives investigated as orexin receptor antagonists [2]. Its computed XLogP3-AA of 2.4 and three hydrogen bond donors (two hydroxyl, one amide NH) confer solubility and permeability characteristics distinct from more lipophilic in-class analogs [1]. A rigorous search of PubMed, ChEMBL, BindingDB, PubChem BioAssay, and the patent literature reveals that no primary research paper, public bioactivity dataset, or peer-reviewed head-to-head study has reported quantitative target engagement, cellular potency, selectivity, or pharmacokinetic data for this specific compound as of April 2026.

Why N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-(trifluoromethoxy)benzamide Cannot Be Replaced by Generic Cyclopentyl Benzamide Analogs: Structural Specificity and Data Scarcity


Within the cyclopentylbenzamide orexin antagonist series, single-atom or single-functional-group alterations at the cyclopentyl ring or benzamide para-position produce profound and non-linear changes in receptor subtype selectivity, binding kinetics, and in vivo pharmacology [1]. The target compound uniquely pairs a cyclopentyl 3-hydroxy-4-hydroxymethyl substitution pattern with a para-OCF₃ benzamide moiety—a combination absent from any publicly reported close analog with quantitative bioactivity data. The 4-chloro analog (CAS not assigned in public databases) and the 2- and 3-trifluoromethyl regioisomers (CAS not publicly bioactivity-annotated) are commercially listed but share identically absent public pharmacology [2]. The structurally closest analog with publicly disclosed quantitative pharmacology, N-((trans-2-(1-hydroxy-3-phenylpropyl)cyclopentyl)methyl)-4-(trifluoromethoxy)benzamide (CHEMBL206431), carries a bulky phenylpropyl substituent at the cyclopentyl 2-position and exhibits NaV1.7 inhibition (Ki = 330 nM)—an entirely different target profile from the presumed orexin pharmacology of the target compound [3]. Generic substitution based on benzamide scaffold similarity alone therefore carries a material risk of selecting a compound with divergent target engagement, selectivity fingerprint, and pharmacological utility, while substitution with any listed close analog is impossible to validate owing to the identical absence of comparative public data.

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-(trifluoromethoxy)benzamide: Quantifiable Differentiation Evidence and Comparator Analysis


Evidence Item 1: Physicochemical Differentiation—Hydrogen Bond Donor Count vs. Mono-Hydroxyl Cyclopentyl Benzamide Analogs

The target compound possesses three hydrogen bond donors (HBDs): the amide NH and the two cyclopentyl hydroxyl groups (3-OH and 4-CH₂OH). This HBD count of 3 exceeds that of typical mono-hydroxyl cyclopentyl benzamide analogs (HBD = 2), which is a quantifiable structural differentiation. In drug discovery, HBD count is a key determinant of passive membrane permeability and oral bioavailability, with HBD > 2 often associated with reduced permeability and increased susceptibility to active efflux unless compensated by intramolecular hydrogen bonding [1]. The computed XLogP3-AA of 2.4 places the compound in an intermediate lipophilicity range, balancing solubility and permeability requirements distinct from higher-logP OCF₃-containing analogs [2]. This combination of elevated HBD count and moderate lipophilicity differentiates the compound from both more lipophilic mono-hydroxyl analogs and more polar di-hydroxyl analogs lacking the OCF₃ group.

Physicochemical profiling Solubility optimization Permeability prediction

Evidence Item 2: Para-OCF₃ Substituent Differentiation vs. Para-Cl, Para-CF₃, and Para-OCH₃ Analogs

The para-trifluoromethoxy (–OCF₃) substituent on the benzamide ring is a distinguishing feature relative to the most commonly listed cyclopentyl diol benzamide analogs: the 4-chloro (–Cl) analog, the 2-methoxy (–OCH₃) analog, and the 2- and 3-trifluoromethyl (–CF₃) regioisomers . The –OCF₃ group combines strong electron-withdrawing character with significant lipophilicity (Hansch π ≈ 1.04 for OCF₃ vs. 0.71 for Cl and ≈0.88 for CF₃), conferring a unique electronic and steric profile at the benzamide para-position [1]. In benzamide-based drug candidates, para-OCF₃ substitution has been associated with enhanced metabolic stability relative to para-OCH₃ (resistance to O-demethylation) and altered target selectivity relative to para-Cl and para-CF₃ congeners, though direct comparative data for this specific scaffold remain unpublished [1][2]. The –OCF₃ group also exerts a distinctive effect on the pKa of the amide NH and the conformational preferences of the benzamide moiety, which can affect binding pose and kinetics [2].

Fluorine chemistry Metabolic stability Receptor binding

Evidence Item 3: Cyclopentyl Diol Substitution Pattern—3-Hydroxy-4-Hydroxymethyl vs. Alternative Cyclopentyl Substitution Regioisomers

The cyclopentyl ring of the target compound bears hydroxyl groups at the 3-position and a hydroxymethyl group at the 4-position, representing a specific 1,2,3,4-substitution pattern that is distinct from other cyclopentyl substitution regioisomers found in the orexin antagonist patent literature. The AU2015220551B2 patent family discloses 1,2-substituted cyclopentane scaffolds where substitution occurs at positions 1 and 2 of the cyclopentyl ring with varied linkers, creating fundamentally different pharmacophore geometries compared to the 3,4-disubstituted pattern of the target compound [1]. The commercial analog N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-(trifluoromethoxy)benzamide (also known as BAY 41-8543) features a 1-(2-hydroxyethoxy)methyl substitution pattern that places the hydrogen-bonding functionality at a different position and distance from the amide linker, producing a distinct spatial arrangement of pharmacophoric features . This structural divergence is quantifiable as different numbers of rotatable bonds between the hydroxyl groups and the amide nitrogen, which directly impacts conformational flexibility and the entropic cost of target binding.

Stereochemistry Pharmacophore geometry Selectivity engineering

Evidence Item 4: Intellectual Property Provenance—Patent-Grade Reference Example vs. Commercially Sourced Screening Compounds

The target compound (CAS 1421474-38-5) is explicitly identifiable as a reference example within the Takeda patent family US10202379/AU2015220551B2, which discloses cyclopentylbenzamide derivatives as orexin receptor antagonists [1]. This patent provenance provides a level of structural and synthetic documentation—including preparative methods, characterization data, and intended pharmacological context—that exceeds what is typically available for compounds sourced solely from commercial screening libraries [1]. By contrast, closely related cyclopentyl diol benzamide analogs (e.g., the 4-chloro, 2-methoxy, and 2-/3-trifluoromethyl variants) are listed by multiple vendors but without identifiable patent deposition, peer-reviewed publication, or public bioactivity annotation [2]. BindingDB records for the patent family US10202379 contain quantitative data for structurally related reference examples (e.g., Reference Example 463 with EC₅₀ = 5 nM in a cell-based assay; Reference Example 720 with IC₅₀ = 19.1 nM), demonstrating that data exist within the patent corpus for close analogs even though data for Reference Example 629 itself remain undisclosed [3]. This establishes the compound as part of a data-rich patent family rather than an isolated screening hit, enhancing the credibility of its structural assignment and synthetic accessibility.

Patent landscape Chemical sourcing integrity Reference standard qualification

Recommended Application Scenarios for N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-(trifluoromethoxy)benzamide Based on Available Evidence


Scenario 1: Orexin Receptor Pharmacology Probe Development (OX1/OX2 Selectivity Profiling)

Based on its patent provenance within the Takeda cyclopentylbenzamide orexin antagonist series (US10202379/AU2015220551B2), the primary intended use case for this compound is as a tool for orexin receptor subtype selectivity profiling [1]. The unique 3-hydroxy-4-hydroxymethyl cyclopentyl substitution pattern defines a pharmacophore distinct from the 1,2-substituted cyclopentane orexin antagonists within the same patent family, suggesting potential OX1 versus OX2 selectivity differentiation. Researchers should conduct in-house radioligand binding or functional assays (e.g., FLIPR calcium flux) against both OX1 and OX2 receptors to quantify subtype selectivity, using known orexin antagonists such as SB-334867 (OX1-selective) or EMPA (OX2-selective) as reference standards. Commercial availability of the compound through specialty chemical suppliers enables procurement in milligram-to-gram quantities suitable for in vitro pharmacology studies, though buyers should request certificates of analysis confirming identity (NMR, LCMS) and purity (≥95%) before use [2].

Scenario 2: Structure-Activity Relationship (SAR) Benchmarking for Cyclopentyl Diol Benzamide Lead Optimization

The compound serves as a structurally defined SAR probe within a cyclopentyl diol benzamide sub-series where systematic variation of the para-substituent (–OCF₃ vs. –Cl, –CF₃, –OCH₃) can inform potency and selectivity trends [1]. Researchers can procure the target compound alongside commercially available close analogs (4-chloro, 2-methoxy, 2-CF₃, and 3-CF₃ variants) to construct a focused SAR panel, enabling quantitative assessment of the para-OCF₃ contribution to target engagement, metabolic stability, and permeability. The computed physicochemical differentiation (ΔHansch π, ΔHBD count) provides a framework for interpreting any observed differences in assay behavior. However, given the absence of public bioactivity data, all SAR conclusions must be generated and validated internally, with careful documentation of assay conditions, purity, and compound handling to ensure reproducibility [2].

Scenario 3: Metabolic Stability and Permeability Screening—OCF₃ vs. Non-fluorinated Benzamide Comparators

The para-OCF₃ substituent is associated with enhanced metabolic stability compared to para-OCH₃ (resistance to cytochrome P450-mediated O-demethylation) and altered membrane permeability relative to para-Cl analogs, based on well-established fluorine medicinal chemistry principles [1]. The target compound can be deployed in a head-to-head in vitro ADME panel (microsomal stability, hepatocyte stability, Caco-2 or MDCK permeability, plasma protein binding) against the 4-chloro and 2-methoxy cyclopentyl diol benzamide analogs to quantify the metabolic and permeability advantages conferred by the –OCF₃ group within this specific scaffold. The moderate computed XLogP3-AA of 2.4 and HBD count of 3 predict intermediate permeability that may benefit from formulation optimization or prodrug strategies [2]. This scenario is particularly relevant for medicinal chemistry teams evaluating fluorinated benzamide scaffolds for oral bioavailability optimization.

Scenario 4: Reference Standard for Analytical Method Development and Quality Control

As a patent-documented reference example with defined InChI Key (MXODVHXVYFNMJA-UHFFFAOYSA-N), molecular formula (C₁₄H₁₆F₃NO₄), and molecular weight (319.28 g/mol), the compound is suitable as a reference standard for analytical method development and quality control in pharmaceutical R&D [1]. Its dual hydroxyl functionality and para-OCF₃ group provide distinctive spectral features for NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry (LCMS, HRMS) method qualification. The compound can serve as a system suitability standard for HPLC purity methods targeting cyclopentyl benzamide derivatives, and its unique InChI Key ensures unambiguous database registration and cross-referencing across compound management systems. Procurement should specify analytical-grade purity requirements (≥95% by HPLC) and request full characterization data including ¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS, and HPLC chromatograms [2].

Quote Request

Request a Quote for N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-(trifluoromethoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.